3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide
Description
3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide is a synthetic organic compound characterized by a prop-2-enimidamide backbone with a chlorine atom at the 3-position, a 2,4-difluorophenyl substituent, and an N'-hydroxy functional group. The chlorine and fluorine substituents likely influence its electronic properties and metabolic stability, while the hydroxyimidamide moiety may facilitate hydrogen bonding, a critical factor in biological interactions.
Properties
Molecular Formula |
C9H7ClF2N2O |
|---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7(4-9(13)14-15)6-2-1-5(11)3-8(6)12/h1-4,15H,(H2,13,14)/b7-4- |
InChI Key |
IYGMKLLOWIPXFN-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=C/C(=N/O)/N)/Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=CC(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent and a base such as triethylamine to facilitate the reaction . The reaction conditions often require careful temperature control and monitoring to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core (isoindoline-1,3-dione) with a chlorine atom and phenyl group .
- Key Differences: The phthalimide core is rigid and planar, contrasting with the flexible enimidamide chain in the target compound.
- Applications : Used in synthesizing polyimides for high-performance materials .
[18F]4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Structure : Contains a 1,2,5-oxadiazole ring, a 3-chloro-4-fluorophenyl group, and a radiofluorine (18F) label .
- Key Differences :
- The oxadiazole ring introduces aromatic heterocyclic character, unlike the aliphatic enimidamide in the target.
- Radiofluorination (18F) suggests use in positron emission tomography (PET) imaging, whereas the target compound lacks such labeling.
- Applications: Likely employed as a radiopharmaceutical for diagnostic imaging .
N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide
- Structure: Includes a 3-chloro-4-fluorophenyl group and a hydroxyamino-iminopropanamide chain .
- Key Differences: Substitution pattern on the phenyl ring (3-chloro-4-fluoro vs. 2,4-difluoro) alters electronic effects and steric interactions.
- Applications : Registered under MDL number MFCD00116900, indicating use as a research chemical .
Substituent Effects and Pharmacological Implications
- Fluorine vs. Chlorine Effects: The target’s 2,4-difluorophenyl group increases lipophilicity and electron-withdrawing effects compared to mono-fluorinated or chlorinated analogs. This may improve blood-brain barrier penetration or target binding.
Functional Group Impact :
- The N'-hydroxy group in the target and [18F]oxadiazole derivative enhances hydrogen-bonding capability, crucial for enzyme inhibition or receptor interactions.
- Heterocycles like oxadiazole (in ) vs. enimidamide (target) confer distinct electronic profiles, affecting reactivity and bioavailability.
Biological Activity
3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H12ClF2N2O
- Molecular Weight : 323.68 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Research indicates that derivatives of imidamide compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide have shown efficacy against various bacterial strains. In a comparative study, the minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Anticancer Properties
The anticancer potential of imidamide derivatives has been documented extensively. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, a related compound exhibited an IC50 of 225 µM against breast cancer cells, suggesting that the structural features of these compounds may be crucial for their activity .
The exact mechanism of action for 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide remains under investigation. However, it is hypothesized that the compound may interfere with specific cellular pathways involved in cell proliferation and apoptosis. For instance, alterations in lactate dehydrogenase (LDH) enzyme activity were observed in treated MCF-7 cells, indicating potential disruption of metabolic processes essential for cell survival .
Pharmacokinetic Studies
Pharmacokinetic properties are vital for understanding the therapeutic potential of any drug candidate. Initial studies on related compounds suggest that oral bioavailability may be limited due to first-pass metabolism. In rodent models, modifications to enhance absorption and reduce hepatic metabolism are being explored .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of imidamide derivatives.
- Methodology : MIC testing against common bacterial strains.
- Results : Compounds showed significant inhibition zones comparable to standard antibiotics.
- : Imidamide derivatives could serve as promising candidates for antibiotic development.
-
Anticancer Activity Evaluation :
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Methodology : Cell viability assays and LDH activity measurement.
- Results : Induction of apoptosis was confirmed through cell cycle analysis.
- : The compound's structural features contribute to its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
